

# Mca-YVADAP-Lys(Dnp)-OH stability and storage conditions

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Compound of Interest

Compound Name: Mca-YVADAP-Lys(Dnp)-OH

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# Technical Support Center: Mca-YVADAP-Lys(Dnp)-OH

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH.

# Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Mca-YVADAP-Lys(Dnp)-OH powder?

A1: For long-term stability, the lyophilized powder of **Mca-YVADAP-Lys(Dnp)-OH** should be stored in a sealed container, protected from moisture and light.[1][2] Recommended storage temperatures are -20°C for up to one year or -80°C for up to two years.[1][2] Some suppliers suggest that the product is stable for at least four years at -20°C.[3]

Q2: How should I store Mca-YVADAP-Lys(Dnp)-OH once it is dissolved in a solvent?

A2: Stock solutions of **Mca-YVADAP-Lys(Dnp)-OH** should be aliquoted to avoid repeated freeze-thaw cycles and stored in sealed containers, protected from light.[1][2][4] For solutions in solvent, storage at -20°C is recommended for up to one month, while storage at -80°C can extend stability for up to six months.[1][2]

Q3: What solvents can be used to dissolve Mca-YVADAP-Lys(Dnp)-OH?



A3: Mca-YVADAP-Lys(Dnp)-OH is soluble in DMSO (≥10 mM) and water.[5][6] For aqueous solutions, it is recommended to use ultrasonic treatment and adjust the pH to 9 with 1M NaOH to achieve a concentration of 22.22 mg/mL (17.65 mM).[1] One supplier notes a solubility of 1 mg/ml in water.[3]

Q4: How can I prevent degradation of the substrate during experiments?

A4: To minimize degradation, it is crucial to protect the substrate from direct light exposure.[4] Prepare working solutions fresh from stock solutions and avoid repeated freeze-thaw cycles of the stock.[1][2][4] If using an aqueous stock solution, it is advisable to filter and sterilize it with a 0.22 µm filter before use.[2]

Q5: What are the excitation and emission maxima for the cleaved Mca fluorophore?

A5: Upon cleavage of the substrate by an appropriate enzyme, the 7-methoxycoumarin-4-acetyl (Mca) fluorophore is released. Mca exhibits excitation and emission maxima of approximately 328 nm and 420 nm, respectively.[3]

# Data Summary Storage and Stability



Form	Storage Temperature	Duration	Key Considerations
Powder	-20°C	1 year[1][2] to ≥ 4 years[3]	Sealed, away from moisture and light[1]
-80°C	2 years[1][2]	Sealed, away from moisture and light[1] [2]	
In Solvent	-20°C	1 month[1][2]	Aliquot to avoid freeze-thaw cycles, protect from light[1][2] [4]
-80°C	6 months[1][2]	Aliquot to avoid freeze-thaw cycles, protect from light[1][2] [4]	

**Solubility** 

Solvent	Concentration	Preparation Notes
DMSO	≥10 mM[5][6]	N/A
Water	22.22 mg/mL (17.65 mM)[1]	Requires sonication and pH adjustment to 9 with 1M NaOH[1]
1 mg/mL[3]	N/A	

# Experimental Protocols Protocol for Preparation of a 10 mM Stock Solution in DMSO

• Warm to Room Temperature: Allow the vial of **Mca-YVADAP-Lys(Dnp)-OH** powder to equilibrate to room temperature before opening to prevent condensation.



- Calculate Required Volume: Based on the molecular weight of your specific product lot,
   calculate the volume of DMSO required to achieve a 10 mM concentration.
- Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
- Vortex: Vortex the solution gently until the substrate is completely dissolved.
- Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in lightprotecting tubes. Store at -20°C or -80°C as recommended.

## **Protocol for Assessing Substrate Stability**

- Prepare Stock Solution: Prepare a fresh stock solution of Mca-YVADAP-Lys(Dnp)-OH in a suitable buffer (e.g., assay buffer).
- Initial Measurement: Immediately measure the fluorescence of a diluted sample of the stock solution using a fluorometer with excitation at ~328 nm and emission at ~420 nm. This will serve as the baseline (time zero) reading.
- Incubate under Test Conditions: Incubate aliquots of the stock solution under various conditions you wish to test (e.g., different temperatures, pH values, or light exposure).
- Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take a sample from each condition, dilute it to the same concentration as the initial measurement, and record the fluorescence.
- Data Analysis: Compare the fluorescence readings at each time point to the baseline reading. A significant decrease in fluorescence indicates degradation of the substrate.

## **Visualizations**



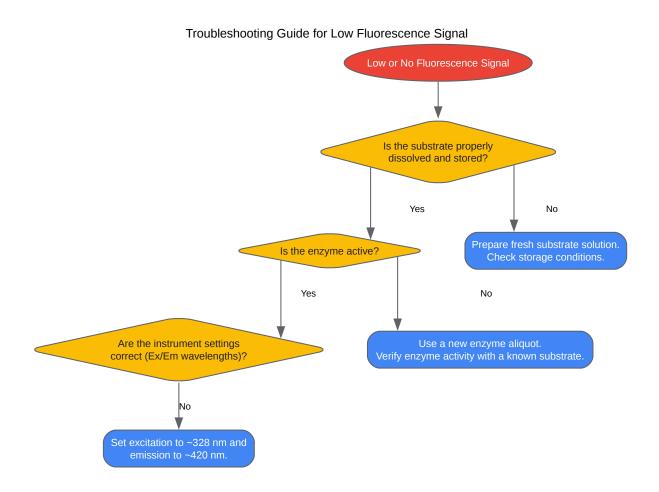
#### Experimental Workflow for Enzyme Activity Assay



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Caption: A typical workflow for an enzyme activity assay.

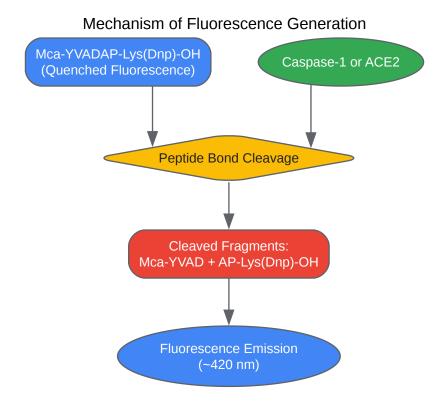




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Caption: A decision tree for troubleshooting low signal.





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Caption: How Mca-YVADAP-Lys(Dnp)-OH produces a signal.

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